molecular formula C12H8Cl2FNO3S B12624229 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide CAS No. 920527-07-7

3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B12624229
CAS No.: 920527-07-7
M. Wt: 336.2 g/mol
InChI Key: VERIPSCLLYEIRC-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide is a complex organic compound characterized by the presence of chloro, hydroxy, fluorobenzene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and amide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzamide
  • 3-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
  • N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide

Uniqueness

Compared to similar compounds, 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide stands out due to the presence of the fluorobenzene and sulfonamide groups, which may confer unique chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

920527-07-7

Molecular Formula

C12H8Cl2FNO3S

Molecular Weight

336.2 g/mol

IUPAC Name

3-chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2FNO3S/c13-7-1-4-12(17)11(5-7)16-20(18,19)8-2-3-10(15)9(14)6-8/h1-6,16-17H

InChI Key

VERIPSCLLYEIRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl)F

Origin of Product

United States

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